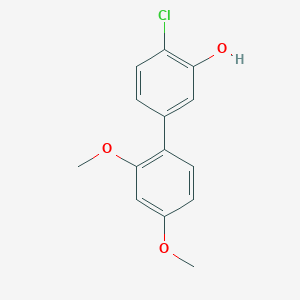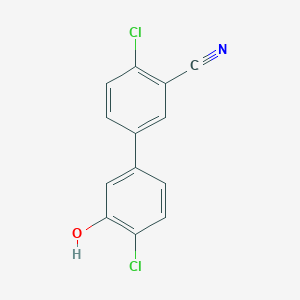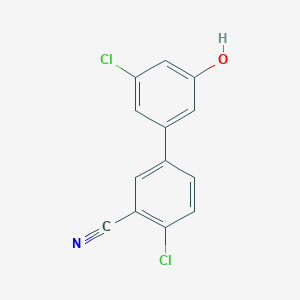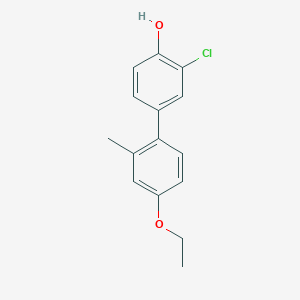
2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%, is a phenolic compound with a wide range of applications in the laboratory and in scientific research. It has a molecular formula of C9H9ClO3, and is an off-white crystalline solid with a melting point of 85-86°C. This compound has been studied extensively for its biochemical and physiological effects, as well as its potential uses in laboratory experiments.
Wirkmechanismus
2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%, is believed to act as an inhibitor of certain enzymes involved in cell metabolism. It is thought to bind to the active site of the enzyme, thus preventing the enzyme from performing its normal function.
Biochemical and Physiological Effects
2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%, has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell metabolism, as well as to inhibit the activity of certain hormones and neurotransmitters. It has also been shown to have anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%, has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, making it a suitable choice for laboratory experiments. Additionally, it is relatively non-toxic, making it a safe choice for laboratory use. A limitation of this compound is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%. One potential direction is the use of this compound in the development of new drugs or treatments for diseases or conditions. Additionally, this compound could be used in the development of new laboratory experiments or techniques. Finally, further research could be conducted to better understand the biochemical and physiological effects of this compound.
Synthesemethoden
2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%, can be synthesized via a two-step process. The first step involves the reaction of 2,5-dimethoxyphenol and chlorine gas in an inert atmosphere. This reaction produces 2-chloro-5-(2,5-dimethoxyphenyl)phenol, 95%. The second step involves the purification of the product using recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%, is widely used in scientific research for its biochemical and physiological effects. It has been used in studies of cell metabolism, as well as in studies of the effects of certain drugs on the body. It has also been used in studies of the effects of environmental toxins on the body.
Eigenschaften
IUPAC Name |
2-chloro-5-(2,5-dimethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-10-4-6-14(18-2)11(8-10)9-3-5-12(15)13(16)7-9/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBXUUMYNVJXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686052 |
Source


|
| Record name | 4-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,5-dimethoxyphenyl)phenol | |
CAS RN |
1262002-74-3 |
Source


|
| Record name | 4-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381553.png)












